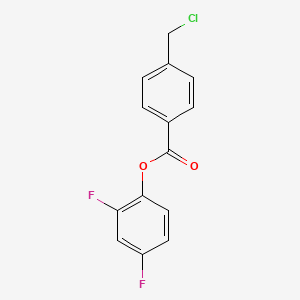

2,4-Difluorophenyl 4-(Chloromethyl)Benzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2,4-difluorophenyl) 4-(chloromethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClF2O2/c15-8-9-1-3-10(4-2-9)14(18)19-13-6-5-11(16)7-12(13)17/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEXMKVWCXKHIBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCl)C(=O)OC2=C(C=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90381471 | |

| Record name | 2,4-Difluorophenyl 4-(Chloromethyl)Benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219500-09-1 | |

| Record name | 2,4-Difluorophenyl 4-(Chloromethyl)Benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2,4-Difluorophenyl 4-(Chloromethyl)Benzoate synthesis pathway

An In-depth Technical Guide to the Synthesis of 2,4-Difluorophenyl 4-(Chloromethyl)Benzoate

Abstract

This guide provides a comprehensive technical overview of the synthetic pathway for this compound (CAS No. 219500-09-1).[1][2] As a Senior Application Scientist, this document moves beyond a simple recitation of steps to deliver a field-proven perspective on the synthesis, emphasizing mechanistic rationale, process optimization, and validation. The core of the synthesis is a nucleophilic acyl substitution, specifically an esterification, between 2,4-difluorophenol and 4-(chloromethyl)benzoyl chloride. This guide is structured to provide researchers and drug development professionals with a robust framework for the reliable and efficient production of this valuable chemical intermediate, which finds applications in the synthesis of pharmaceuticals and agrochemicals.[3][4]

Strategic Overview: A Retrosynthetic Approach

The architecture of the target molecule, an aromatic ester, logically suggests a disconnection at the ester linkage. This retrosynthetic analysis simplifies the synthesis into two primary strategic phases: the preparation of a key bifunctional intermediate, 4-(chloromethyl)benzoyl chloride, and its subsequent esterification with 2,4-difluorophenol. This modular approach allows for the independent optimization of each phase, ensuring a high-purity final product.

Caption: Retrosynthetic analysis of the target molecule.

Synthesis of Key Intermediate: 4-(Chloromethyl)benzoyl Chloride

4-(Chloromethyl)benzoyl chloride is a highly versatile building block due to its dual reactivity; the acyl chloride is susceptible to nucleophilic attack, while the benzylic chloride allows for subsequent nucleophilic substitutions.[3][5] Its synthesis from the readily available p-toluic acid can be approached via two primary, strategically different routes.

Route 1: Side-Chain Chlorination followed by Acyl Chloride Formation

This is a classic and widely used route that first functionalizes the methyl group before activating the carboxylic acid.

-

Step 1: Free-Radical Chlorination of p-Toluic Acid. The process begins with the chlorination of the benzylic methyl group of p-toluic acid to form 4-(chloromethyl)benzoic acid. This reaction proceeds via a free-radical mechanism, typically initiated by UV light or a chemical initiator like azobisisobutyronitrile (AIBN) or dibenzoyl peroxide.[5][6][7] Careful control of chlorine gas stoichiometry is critical to favor monochlorination and prevent the formation of di- and tri-chlorinated byproducts.[6]

-

Step 2: Conversion to Acyl Chloride. The intermediate 4-(chloromethyl)benzoic acid is then converted to the final acyl chloride. This is achieved using a standard chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[5][7] The addition of a catalytic amount of N,N-dimethylformamide (DMF) is highly recommended as it forms the Vilsmeier reagent in situ, which accelerates the reaction.[6][7]

Route 2: Acyl Chloride Formation followed by Side-Chain Chlorination

This alternative pathway reverses the order of operations, protecting the carboxylic acid as a less reactive acyl chloride prior to the radical chlorination step.

-

Step 1: Synthesis of p-Toluoyl Chloride. p-Toluic acid is first converted to p-toluoyl chloride using thionyl chloride or a similar reagent, as described in the previous route.

-

Step 2: Free-Radical Chlorination of p-Toluoyl Chloride. The resulting acyl chloride is then subjected to radical chlorination. This step must be carefully managed, as the reaction conditions can be aggressive.[6]

Comparative Analysis & Protocol

| Parameter | Route 1 | Route 2 |

| Starting Material | p-Toluic Acid | p-Toluic Acid |

| Key Advantage | More controlled side-chain chlorination on the acid. | Protects the carboxylic acid group during chlorination. |

| Key Challenge | Potential for over-chlorination if not controlled.[6] | Can be more difficult to control selectivity. |

| Reagents | 1. Cl₂, UV/Initiator2. SOCl₂/ (COCl)₂, cat. DMF | 1. SOCl₂/ (COCl)₂, cat. DMF2. Cl₂, UV/Initiator |

Detailed Experimental Protocol (Route 1)

Part A: Synthesis of 4-(Chloromethyl)benzoic Acid [5]

-

Suspend finely pulverized p-toluic acid in a chlorination-resistant solvent like carbon tetrachloride.

-

Heat the suspension to 85–115°C.

-

Bubble chlorine gas through the heated suspension while irradiating with a UV lamp.

-

Monitor the reaction's progress via Gas Chromatography (GC) to maximize the yield of the monochlorinated product.

-

Upon completion, cool the reaction mixture and purge with nitrogen to remove excess chlorine and HCl.

-

The product, 4-(chloromethyl)benzoic acid, typically crystallizes upon cooling and can be isolated by filtration.

Part B: Synthesis of 4-(Chloromethyl)benzoyl Chloride [6][8]

-

Suspend the dried 4-(chloromethyl)benzoic acid in a dry, inert solvent such as dichloromethane or toluene under a nitrogen atmosphere.

-

Add a catalytic amount of DMF (e.g., a few drops).

-

Add oxalyl chloride or thionyl chloride dropwise to the stirred suspension at room temperature. The reaction is exothermic and will evolve gas (CO₂, CO, and HCl with oxalyl chloride; SO₂ and HCl with thionyl chloride), which must be scrubbed.

-

Stir the reaction mixture at ambient temperature until the reaction is complete (typically monitored by the cessation of gas evolution or FTIR analysis showing the disappearance of the carboxylic acid O-H stretch).[6]

-

Remove the excess chlorinating agent and solvent under reduced pressure. Vacuum distillation is the most common and effective method for purifying the final product, 4-(chloromethyl)benzoyl chloride.[6]

Core Synthesis: Esterification via Nucleophilic Acyl Substitution

The final step is the formation of the ester bond between the hydroxyl group of 2,4-difluorophenol and the highly electrophilic carbonyl carbon of 4-(chloromethyl)benzoyl chloride. This reaction is a classic example of nucleophilic acyl substitution.[9]

Mechanism and Rationale

The reaction between a phenol and an acyl chloride is generally vigorous and proceeds readily at room temperature.[10][11] The lone pair of electrons on the phenolic oxygen acts as a nucleophile, attacking the carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate, which then collapses, eliminating a chloride ion and a proton to form the stable ester and hydrogen chloride (HCl) gas.[9]

Expert Insight: While the reaction can proceed on its own, it is standard practice to include a non-nucleophilic base, such as pyridine or triethylamine. The base serves two critical functions:

-

Acid Scavenger: It neutralizes the HCl byproduct, preventing it from protonating the starting phenol (which would deactivate it) and driving the reaction equilibrium to completion.[12]

-

Activation (optional): For less reactive systems, the base can deprotonate the phenol to form a phenoxide ion. The phenoxide is a significantly stronger nucleophile than the neutral phenol, leading to a faster reaction rate.[11][13]

Caption: Nucleophilic acyl substitution mechanism.

Detailed Experimental Protocol: Synthesis of this compound

-

Reactor Setup: In a clean, dry, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve 2,4-difluorophenol (1.0 eq.) in a dry aprotic solvent such as dichloromethane, diethyl ether, or tetrahydrofuran (THF).

-

Base Addition: Add a non-nucleophilic base, such as pyridine or triethylamine (1.1-1.2 eq.), to the solution and cool the mixture in an ice bath (0-5°C).

-

Acyl Chloride Addition: Dissolve 4-(chloromethyl)benzoyl chloride (1.05 eq.) in the same dry solvent and add it dropwise to the cooled phenol solution over 30-60 minutes. Maintain the temperature below 10°C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete. Monitor progress by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up:

-

Quench the reaction by slowly adding water.

-

Transfer the mixture to a separatory funnel. If using a water-miscible solvent like THF, dilute with a water-immiscible solvent like ethyl acetate.

-

Wash the organic layer sequentially with dilute HCl (to remove excess base), saturated sodium bicarbonate solution (to remove any unreacted acidic components), and finally with brine.

-

-

Isolation and Purification:

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.[14]

-

The resulting crude product can be purified by recrystallization (e.g., from an ethanol/hexane mixture) or by column chromatography on silica gel to yield the pure this compound.

-

Product Characterization

The identity and purity of the final product must be confirmed through standard analytical techniques.

| Analysis | Expected Result |

| Visual | White to light beige crystalline solid. |

| Molecular Formula | C₁₄H₉ClF₂O₂[2] |

| Molecular Weight | 282.67 g/mol [2][15] |

| ¹H NMR | Expect characteristic peaks for the aromatic protons on both rings and a key singlet for the benzylic -CH₂Cl protons (typically around 4.6 ppm). |

| ¹⁹F NMR | Expect two distinct signals corresponding to the two non-equivalent fluorine atoms on the phenyl ring.[16] |

| FTIR | Strong carbonyl (C=O) stretch of the ester group (typically ~1735-1750 cm⁻¹), C-O stretches, and aromatic C-H stretches. |

| Mass Spectrometry | Molecular ion peak corresponding to the calculated molecular weight. |

Safety and Handling

-

Acyl Chlorides: 4-(Chloromethyl)benzoyl chloride is corrosive and lachrymatory. It reacts violently with water and alcohols.[10][11] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

-

Chlorinating Agents: Thionyl chloride and oxalyl chloride are highly toxic and corrosive. They release toxic gases upon reaction and must be handled with extreme care in a fume hood.

-

Solvents: Use dry, aprotic solvents for the esterification to prevent hydrolysis of the acyl chloride.

Conclusion

The synthesis of this compound is reliably achieved through a two-stage process involving the preparation of 4-(chloromethyl)benzoyl chloride followed by its base-mediated esterification with 2,4-difluorophenol. By understanding the underlying mechanisms and carefully controlling reaction parameters, particularly during the chlorination and esterification steps, researchers can ensure a high yield and purity of this important chemical intermediate. This guide provides the necessary technical foundation and practical insights for the successful execution of this synthesis in a research or drug development setting.

References

- PrepChem.com. Synthesis of A. 4-(Chloromethyl)benzoyl chloride.

- BenchChem. An In-depth Technical Guide to the Synthesis of 4-(Chloromethyl)

- BenchChem. Technical Support Center: Synthesis of 4-(Chloromethyl)benzoyl chloride.

- BenchChem. Enhancing Synthesis: The Role of 4-(Chloromethyl)benzoyl Chloride.

- Google Patents. CN108358776A - The preparation method of 4- chloromethyl benzoic acid chlorides.

- Chemguide.

- ChemKey - Shout Education.

- NIH. Efficient O‐Acylation of Alcohols and Phenol Using Cp2TiCl as a Reaction Promoter.

- Frontier Specialty Chemicals. 2,4-Difluorophenyl 4-(chloromethyl)

- Save My Exams. Acyl Chlorides & Esters | Edexcel A Level Chemistry Revision Notes 2015.

- YouTube.

- ChemicalBook. 2,4-DIFLUOROPHENYL 4-(CHLOROMETHYL)

- Echemi. 2,4-difluorophenyl 4-(chloromethyl)

- MDPI. N-(2,4-Difluorophenyl)-2-fluorobenzamide.

- Organic Syntheses Procedure.

- ChemicalBook. 219500-09-1(2,4-DIFLUOROPHENYL 4-(CHLOROMETHYL)

Sources

- 1. This compound | [frontierspecialtychemicals.com]

- 2. This compound | 219500-09-1 [amp.chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. echemi.com [echemi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. CN108358776A - The preparation method of 4- chloromethyl benzoic acid chlorides - Google Patents [patents.google.com]

- 8. prepchem.com [prepchem.com]

- 9. savemyexams.com [savemyexams.com]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. shout.education [shout.education]

- 12. Efficient O‐Acylation of Alcohols and Phenol Using Cp2TiCl as a Reaction Promoter - PMC [pmc.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. 219500-09-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 16. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physicochemical Properties of 2,4-Difluorophenyl 4-(Chloromethyl)Benzoate

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the physicochemical properties of 2,4-Difluorophenyl 4-(Chloromethyl)Benzoate, a compound of interest in medicinal chemistry and materials science. The document details a probable synthetic route, outlines state-of-the-art analytical characterization methodologies, and discusses potential applications, all grounded in established scientific principles.

Introduction and Rationale

This compound is a halogenated aromatic ester. The presence of a difluorophenyl moiety can enhance metabolic stability and binding affinity in biological systems, a desirable trait in drug design.[1] The chloromethyl group provides a reactive site for further functionalization, making it a versatile intermediate for creating a library of derivative compounds.[2] This guide will serve as a foundational resource for researchers working with or considering this compound in their studies.

Synthesis of this compound

A logical and efficient method for the synthesis of this compound is the esterification of 2,4-difluorophenol with 4-(chloromethyl)benzoyl chloride. This reaction is a standard procedure in organic synthesis.

Reaction Scheme

Caption: Synthesis of this compound.

Experimental Protocol

-

Materials: 2,4-difluorophenol, 4-(chloromethyl)benzoyl chloride, pyridine, dichloromethane (DCM), 1M HCl, saturated NaHCO₃ solution, brine, and anhydrous MgSO₄.

-

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve 2,4-difluorophenol (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of 4-(chloromethyl)benzoyl chloride (1.1 eq) in anhydrous DCM to the flask.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Physicochemical Properties

Due to the lack of specific experimental data in publicly available literature for this compound, the following properties are based on predictions and comparisons with analogous compounds like phenyl benzoate.[3][4][5][6]

| Property | Predicted Value |

| Molecular Formula | C₁₄H₉ClF₂O₂ |

| Molecular Weight | 282.67 g/mol |

| Appearance | Expected to be a white to off-white solid |

| Melting Point | Estimated to be in the range of 70-100 °C |

| Boiling Point | Predicted to be above 300 °C at atmospheric pressure |

| Solubility | Likely insoluble in water; soluble in organic solvents. |

| Stability | Stable under normal conditions. |

Analytical Characterization

A comprehensive characterization of this compound is essential to confirm its identity and purity. The following analytical techniques are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for elucidating the structure of the molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both rings and a characteristic singlet for the chloromethyl (-CH₂Cl) protons.[7][8]

-

¹³C NMR: The carbon NMR will provide information on the number and chemical environment of the carbon atoms.

-

¹⁹F NMR: The fluorine NMR will show signals corresponding to the two fluorine atoms on the phenyl ring, providing valuable structural confirmation.[9]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

-

Expected Molecular Ion Peak (M⁺): m/z ≈ 282.67

-

Major Fragmentation Pathways:

Caption: Predicted major fragmentation pathways in Mass Spectrometry.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for assessing the purity of the synthesized compound. A reverse-phase C18 column is generally suitable for aromatic compounds.[12][13][14][15]

-

Column: C18 (e.g., 250 x 4.6 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and water is a good starting point.

-

Detection: UV detection at a wavelength around 254 nm.

Thermal Analysis

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can provide information on the thermal stability and melting point of the compound.[16][17][18][19]

-

TGA: Will determine the decomposition temperature.

-

DSC: Will provide the precise melting point and information on any phase transitions.

Safety and Handling

The starting materials for the synthesis of this compound are hazardous.

-

4-(Chloromethyl)benzoyl chloride: Corrosive and causes severe skin burns and eye damage.[20][21][22]

-

2,4-Difluorophenol: Harmful if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.[23][24][25][26]

Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Handle all chemicals with care and avoid inhalation, ingestion, and skin contact.

Potential Applications

The unique combination of a difluorophenyl group and a reactive chloromethyl handle makes this compound a promising candidate for various applications:

-

Drug Discovery: As a scaffold for the synthesis of novel therapeutic agents. The fluorine atoms can improve metabolic stability and binding affinity.[1]

-

Agrochemicals: As an intermediate in the synthesis of new pesticides and herbicides.[27]

-

Materials Science: As a monomer or building block for the creation of specialty polymers with tailored properties.

Conclusion

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of this compound. While specific experimental data for the final compound is not yet widely available, this document lays a strong foundation for researchers to work with this versatile molecule. The proposed synthetic route is robust, and the analytical methods described are industry-standard for ensuring the quality and identity of the compound. As with any chemical research, all handling and synthesis should be conducted with strict adherence to safety protocols.

References

-

PubChem. Phenyl benzoate. National Center for Biotechnology Information. [Link]

-

Boughendjioua, H., Djemil, R., & Daho, I. B. (2022). HPLC–DAD Analysis, Antimicrobial and Antioxidant Properties of Aromatic Herb Melissa officinalis L., Aerial Parts Extracts. Journal of Essential Oil Bearing Plants, 25(4), 896-907. [Link]

-

Gschwander, S., Schütz, P., & Garcia, A. (2020). Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. Materials, 13(21), 4885. [Link]

-

Wriedt, M., Koy, M., & Klüfers, P. (2020). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 25(11), 2588. [Link]

-

Proestos, C., & Komaitis, M. (2006). Determination of phenolic compounds in aromatic plants by RP-HPLC and GC-MS. Food chemistry, 95(1), 44-52. [Link]

-

Ramalingan, M., & Prabakaran, D. (2020). NMR spectral analysis of 2-(4-chlorophenyl)-1-((furan-2-yl)methyl). Malaya Journal of Matematik, 8(4), 1338-1339. [Link]

- Google Patents. US9725409B2 - Process for preparing 4[[(benzoyl)

-

Gschwander, S., Schütz, P., & Garcia, A. (2021). Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. Materials, 14(1), 134. [Link]

- Google Patents. US5142093A - Process for the preparation of 4-(2,4-difluorophenyl)

-

TA Instruments. Thermal Analysis of Phase Change Materials - Three Organic Waxes using TGA, DSC, and Modulated DSC®. [Link]

-

Chemistry LibreTexts. 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]

-

The Royal Society of Chemistry. Supporting Information - Pd/C Catalyzed Phenoxycarbonylation Using N-Formylsaccharin as a CO Surrogate in Propylene Carbonate as a Sustainable Solvent. [Link]

-

MDPI. A Two-Step Strategy for Aroma Restoration of Strawberry Concentrate Based on ZIF-67@PDMS Composite Membrane. [Link]

-

Wang, J., Sánchez-Roselló, M., Aceña, J. L., del Pozo, C., Sorochinsky, A. E., Fustero, S., ... & Soloshonok, V. A. (2014). Fluorine in pharmaceutical industry: fluorine-containing drugs introduced to the market in the last decade (2001–2011). Chemical reviews, 114(4), 2432-2506. [Link]

-

PubChem. 4-(Chloromethyl)benzoyl chloride. National Center for Biotechnology Information. [Link]

-

Pihlaja, K., & Stájer, G. (2001). Gas-phase fragmentation study of novel synthetic 1, 5-benzodiazepine derivatives using electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 15(13), 1083-1088. [Link]

-

Aydin, D., van der Zaan, B. M., & de Weert, J. (2018). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. Analytical Methods, 10(1), 79-87. [Link]

- Google Patents. The synthetic method of 2,4 difluoro benzene methanamines.

-

ChemAxon. NMR Predictor. [Link]

-

Gschwander, S., Schütz, P., & Garcia, A. (2019). Analysis of Bio-Based Fatty Esters PCM's Thermal Properties and Investigation of Trends in Relation to Chemical Structures. Molecules, 24(2), 296. [Link]

-

ResearchGate. The thermal properties analyzed by DSC, DMA, TGA. [Link]

-

DrugFuture. Phenyl Benzoate. [Link]

-

YouTube. Mass Spectrometry Part 3- Fragmentation in Alkyl Halides. [Link]

-

YouTube. HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. [Link]

-

National Center for Biotechnology Information. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. [Link]

-

ChemBK. Phenyl benzoate. [Link]

-

The Royal Society of Chemistry. Supporting information Figure S1: Mass spectral fragmentations of sulfonates. [Link]

-

YouTube. Mass Spectrometry: Fragmentation Mechanisms. [Link]

- Google Patents.

-

Chem-Supply. MSDS of 2,4-Difluorophenol. [Link]

-

PubChem. 2,4-Difluorophenol. National Center for Biotechnology Information. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Phenyl benzoate | C13H10O2 | CID 7169 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 93-99-2: Phenyl benzoate | CymitQuimica [cymitquimica.com]

- 5. Phenyl Benzoate [drugfuture.com]

- 6. chembk.com [chembk.com]

- 7. mdpi.com [mdpi.com]

- 8. malayajournal.org [malayajournal.org]

- 9. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. m.youtube.com [m.youtube.com]

- 12. HPLC–DAD Analysis, Antimicrobial and Antioxidant Properties of Aromatic Herb Melissa officinalis L., Aerial Parts Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 15. m.youtube.com [m.youtube.com]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. tainstruments.com [tainstruments.com]

- 19. researchgate.net [researchgate.net]

- 20. fishersci.com [fishersci.com]

- 21. 4-(Chloromethyl)benzoyl chloride | C8H6Cl2O | CID 70136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. fishersci.com [fishersci.com]

- 24. assets.thermofisher.com [assets.thermofisher.com]

- 25. capotchem.cn [capotchem.cn]

- 26. 2,4-Difluorophenol | C6H4F2O | CID 123051 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 27. US9725409B2 - Process for preparing 4[[(benzoyl)amino]sulphonyl]benzoyl chlorides and preparation of acylsulphamoylbenzamides - Google Patents [patents.google.com]

An In-Depth Technical Guide to 2,4-Difluorophenyl 4-(Chloromethyl)Benzoate: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4-Difluorophenyl 4-(Chloromethyl)Benzoate, a key chemical intermediate in pharmaceutical synthesis. The document details its chemical identity, including its CAS number, molecular formula, and weight. A significant focus is placed on a probable and detailed synthetic protocol via esterification, outlining the necessary reagents, reaction conditions, and purification methods. Furthermore, this guide delves into the instrumental analysis techniques for characterization, such as Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC). The pivotal role of the 2,4-difluorophenyl moiety in medicinal chemistry is discussed, highlighting its contribution to the pharmacokinetic and pharmacodynamic properties of drug candidates. This whitepaper serves as a crucial resource for researchers engaged in the design and synthesis of novel therapeutic agents.

Chemical Identity and Properties

CAS Number: 219500-09-1[1][2][3]

Molecular Formula: C₁₄H₉ClF₂O₂[2][3]

Molecular Weight: 282.67 g/mol [2][3]

Synonyms: Benzoic acid, 4-(chloromethyl)-, 2,4-difluorophenyl ester[2]

| Property | Value | Source |

| CAS Number | 219500-09-1 | [1][2][3] |

| Molecular Formula | C₁₄H₉ClF₂O₂ | [2][3] |

| Molecular Weight | 282.67 g/mol | [2][3] |

| Appearance | Likely a solid at room temperature | Inferred from similar structures |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and THF | Inferred from synthesis protocols of similar compounds |

Synthesis of this compound

The synthesis of this compound is most efficiently achieved through the esterification of 2,4-difluorophenol with 4-(chloromethyl)benzoyl chloride. This reaction is a classic example of nucleophilic acyl substitution.

Reaction Mechanism

The lone pair of electrons on the oxygen atom of the hydroxyl group of 2,4-difluorophenol acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-(chloromethyl)benzoyl chloride. This is followed by the elimination of the chloride leaving group, resulting in the formation of the ester bond. A mild base, such as triethylamine or pyridine, is typically used to neutralize the hydrochloric acid byproduct.

Caption: Esterification of 2,4-difluorophenol with 4-(chloromethyl)benzoyl chloride.

Experimental Protocol: Esterification

This protocol is based on established methods for the synthesis of similar aryl esters.

Materials:

-

2,4-Difluorophenol

-

4-(Chloromethyl)benzoyl chloride

-

Triethylamine or Pyridine

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,4-difluorophenol (1.0 eq.).

-

Solvent and Base Addition: Dissolve the 2,4-difluorophenol in anhydrous dichloromethane (10 mL per mmol of phenol). Add triethylamine (1.1 eq.) to the solution and stir.

-

Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add a solution of 4-(chloromethyl)benzoyl chloride (1.05 eq.) in anhydrous DCM dropwise with stirring.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water. Separate the organic layer.

-

Washing: Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield pure this compound.

Instrumental Analysis and Characterization

The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of both the difluorophenyl and chloromethylbenzoyl moieties, as well as a singlet for the chloromethyl (-CH₂Cl) protons. The aromatic region will display complex splitting patterns due to proton-proton and proton-fluorine couplings.

-

¹³C NMR: The carbon NMR spectrum will show distinct resonances for all the carbon atoms in the molecule. The carbons attached to fluorine will exhibit characteristic C-F coupling.

-

¹⁹F NMR: The fluorine NMR will show two distinct signals for the two non-equivalent fluorine atoms on the difluorophenyl ring, with characteristic fluorine-fluorine and fluorine-proton couplings.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique to assess the purity of the final compound. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile (both with 0.1% trifluoroacetic acid or formic acid) is a common starting point for method development. The purity is determined by the peak area percentage of the main product.

Role in Drug Discovery and Medicinal Chemistry

The 2,4-difluorophenyl moiety is a privileged scaffold in medicinal chemistry. Its incorporation into drug candidates can significantly enhance their pharmacological properties.

Modulation of Physicochemical Properties

The presence of two fluorine atoms on the phenyl ring can:

-

Increase Lipophilicity: This can improve membrane permeability and oral bioavailability.

-

Enhance Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, increasing the drug's half-life.

-

Modulate Acidity/Basicity: The electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups, influencing drug-receptor interactions.

Bioisosteric Replacement

The 2,4-difluorophenyl group can act as a bioisostere for other aromatic systems, offering a way to fine-tune the steric and electronic properties of a lead compound to improve its activity and selectivity.

Application as a Pharmaceutical Intermediate

This compound serves as a versatile intermediate. The chloromethyl group is a reactive handle that can be readily converted to other functionalities through nucleophilic substitution, allowing for the introduction of diverse pharmacophores. This makes it a valuable building block for the synthesis of complex drug molecules. Pharmaceutical intermediates are crucial in the synthesis of Active Pharmaceutical Ingredients (APIs)[4][5][6].

Caption: Workflow illustrating the use of the title compound in drug discovery.

Suppliers

This compound is commercially available from several chemical suppliers, including:

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of novel compounds in the field of drug discovery. Its synthesis via esterification is a robust and scalable process. The presence of the 2,4-difluorophenyl group imparts desirable physicochemical properties that can lead to improved drug candidates. This technical guide provides the essential information for researchers to effectively utilize this compound in their synthetic and medicinal chemistry programs.

References

-

Pharma Noble Chem Ltd. Pharma API Intermediates. [Link]

Sources

- 1. 219500-09-1|this compound|BLD Pharm [bldpharm.com]

- 2. This compound | 219500-09-1 [amp.chemicalbook.com]

- 3. 219500-09-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Pharma Noble Chem Ltd: Pharma API Intermediates | Pharma Noble Chem Ltd [pharmanoble.com]

- 5. arborpharmchem.com [arborpharmchem.com]

- 6. zhishangchemical.com [zhishangchemical.com]

- 7. This compound | [frontierspecialtychemicals.com]

An In-depth Technical Guide to Elucidating the Mechanism of Action of 2,4-Difluorophenyl 4-(Chloromethyl)Benzoate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Difluorophenyl 4-(chloromethyl)benzoate is a bi-functional organic molecule featuring a reactive benzylic chloride and a substituted aromatic ester. While its direct biological mechanism of action is not extensively documented in public literature, its structural motifs—particularly the electrophilic chloromethyl group—are characteristic of covalent inhibitors. This guide posits a primary mechanism centered on covalent modification of nucleophilic residues within protein targets. We provide a comprehensive framework for researchers to systematically investigate this hypothesis, from initial target identification using advanced chemical proteomics to rigorous validation and pathway analysis. The methodologies described herein are designed to be self-validating, providing a robust pathway to elucidate the compound's therapeutic potential and toxicological profile.

Introduction: Structural and Chemical Rationale

This compound (CAS No. 219500-09-1) is an ester of 4-(chloromethyl)benzoic acid and 2,4-difluorophenol.[1] Its chemical architecture is notable for two key features that dictate its potential biological activity:

-

The Electrophilic "Warhead" : The 4-(chloromethyl)benzoyl moiety contains a benzylic chloride. This group is a moderately reactive electrophile, susceptible to nucleophilic substitution by electron-rich functional groups found in biological macromolecules, such as the thiol of cysteine, the imidazole of histidine, or the amine of lysine.[2] This reactivity is the cornerstone of its potential as a covalent modifier.

-

The Specificity "Scaffold" : The 2,4-difluorophenyl group and the overall benzoate structure form a rigid scaffold. This part of the molecule is responsible for non-covalent interactions (e.g., hydrogen bonding, van der Waals forces, π-stacking) that guide the molecule to specific protein binding pockets. The fluorine substitutions can enhance binding affinity and modulate metabolic stability.

Given these features, we hypothesize that the primary mechanism of action involves the targeted, covalent inactivation of one or more cellular proteins. The workflow to validate this hypothesis forms the core of this guide.

Postulated Mechanism of Action: Covalent Inhibition

The central hypothesis is that this compound acts as an irreversible or long-residence-time inhibitor. The process can be conceptualized as a two-step mechanism, analogous to that of many targeted covalent drugs:

-

Reversible Binding (E + I ⇌ E-I) : The compound first docks non-covalently into the active or an allosteric site of a target protein (E). This initial binding is driven by the molecular scaffold and determines target specificity.

-

Irreversible Covalent Modification (E-I → E-I') : Once optimally positioned, the nucleophilic side chain of a nearby amino acid residue attacks the benzylic carbon of the chloromethyl group, displacing the chloride ion and forming a stable covalent bond.

This proposed reaction is visualized in the diagram below.

Caption: Proposed two-step mechanism of covalent inhibition.

A Framework for Target Identification and Validation

To identify the cellular targets of this compound and validate the functional consequences of covalent modification, we propose a multi-stage experimental workflow grounded in chemical proteomics and classical biochemistry.

Stage 1: Target Identification via Activity-Based Protein Profiling (ABPP)

ABPP is a powerful chemical proteomic strategy to identify the protein targets of small molecules in a complex biological system. The workflow requires synthesizing a probe molecule that retains the core reactivity of the parent compound but is appended with a reporter tag (e.g., an alkyne or azide for click chemistry).

A terminal alkyne is a bio-orthogonal handle that can be used for subsequent conjugation to a fluorescent dye or biotin via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. The synthesis would involve replacing the chloro- group with a propargyl ether or similar alkyne-containing moiety, a modification that should not drastically alter the reactivity of the core structure.

-

Cell Culture & Treatment : Culture relevant human cell lines (e.g., MCF-7 breast cancer cells, given the known anti-proliferative activity of related benzothiazoles[3]) and treat with the alkyne-tagged probe at various concentrations and time points. Include a control group treated with the parent compound to assess competitive binding.

-

Cell Lysis : Harvest cells and prepare proteome lysates under non-denaturing conditions.

-

Click Chemistry : To the lysate, add a biotin-azide reporter tag, copper (I) catalyst, and a ligand (e.g., TBTA) to initiate the CuAAC reaction. This will ligate biotin to the probe-modified proteins.

-

Enrichment : Use streptavidin-coated beads to enrich the biotin-tagged proteins, effectively pulling down the covalent targets of the probe.

-

On-Bead Digestion & Mass Spectrometry : Wash the beads extensively to remove non-specific binders. Perform on-bead tryptic digestion to release peptides for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis : Identify proteins that are significantly enriched in the probe-treated sample compared to controls. These are the high-confidence candidate targets.

The logical flow of this ABPP experiment is outlined below.

Caption: Workflow for Activity-Based Protein Profiling (ABPP).

Stage 2: Target Validation and Mechanistic Elucidation

Once a list of candidate targets is generated, validation is crucial. This involves confirming the direct interaction and understanding its functional impact.

| Candidate Protein | Gene Name | Enrichment Fold-Change (Probe vs. DMSO) | p-value | Putative Function |

| Protein Kinase X | KINX | 15.2 | <0.001 | Signal Transduction |

| Dehydrogenase Y | DEHY | 11.8 | <0.001 | Metabolism |

| Protease Z | PROZ | 9.5 | <0.005 | Protein Turnover |

-

Recombinant Protein Expression : Express and purify the top candidate proteins (e.g., Protein Kinase X).

-

Intact Protein Mass Spectrometry : Incubate the purified protein with this compound. Analyze the sample using high-resolution mass spectrometry to observe a mass shift corresponding to the addition of the compound's mass minus HCl, confirming covalent modification.

-

Enzyme Activity Assay : If the target is an enzyme, perform a functional assay in the presence and absence of the compound. A time-dependent decrease in activity that is not recoverable by dialysis is a hallmark of irreversible covalent inhibition.

-

Site-of-Modification Mapping : Digest the modified protein with trypsin and analyze via LC-MS/MS. Search for peptides with a mass adduct corresponding to the compound. The MS/MS fragmentation pattern will pinpoint the exact amino acid residue that has been modified.

-

Site-Directed Mutagenesis : Mutate the identified nucleophilic residue (e.g., Cys123Ala). The mutant protein should show significantly reduced or no covalent modification and a loss of functional inhibition by the compound, definitively confirming the site of action.

Conclusion and Future Directions

This guide outlines a scientifically rigorous, hypothesis-driven approach to deciphering the mechanism of action for this compound. By postulating a covalent mechanism of action, we provide a clear and actionable research plan. The combination of unbiased, proteome-wide screening with detailed biochemical validation ensures a high degree of confidence in the results. Successful identification of the molecular target(s) will be a critical step in translating this chemical entity into a potential therapeutic lead or a valuable tool compound for chemical biology.

References

- Benchchem. Methyl 3-(chloromethyl)benzoate | 34040-63-6.

- Smolecule. Buy Chloromethyl benzoate | 5335-05-7.

-

Caroline, C., et al. (2024). Characterization of 2-((4-(chloromethyl)benzoyl)oxy)benzoate acid for analgesic tablet dosage form formulation. Current Research in Pharmacology and Drug Discovery. Available from: [Link]

-

Al-Ostath, A., et al. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. PubMed Central. Available from: [Link]

- Shaanxi Dideu Medichem Co. Ltd. This compound cas no 219500-09-1. Echemi.

- BLD Pharm. 219500-09-1|this compound.

-

National Center for Biotechnology Information. Chloromethyl benzoate | C8H7ClO2 | CID 79257. PubChem. Available from: [Link]

-

Williams, K. A., et al. (2019). The antitumor drug candidate 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole induces NFκB activity in drug-sensitive MCF7 cells. ResearchGate. Available from: [Link]

Sources

A Research Framework for Investigating the Potential Biological Activity of 2,4-Difluorophenyl 4-(Chloromethyl)Benzoate

An In-depth Technical Guide for Drug Discovery Professionals

Abstract

This document outlines a comprehensive, technically-grounded framework for the systematic investigation of the potential biological activity of the novel chemical entity, 2,4-Difluorophenyl 4-(Chloromethyl)Benzoate. Based on a detailed analysis of its constituent chemical moieties—the 2,4-difluorophenyl group, known for enhancing pharmacological properties, and the 4-(chloromethyl)benzoyl group, a potential alkylating agent—we hypothesize that this compound may function as a targeted covalent inhibitor with significant therapeutic potential, particularly in oncology. This guide provides a phased, logic-driven experimental workflow, from initial in silico profiling and broad cytotoxic screening to complex mechanism of action elucidation and target validation. Detailed, field-proven protocols for key assays are provided, alongside data visualization strategies and workflow diagrams, to equip researchers with the necessary tools to rigorously evaluate this compound's biological promise.

Introduction and Core Hypothesis

The quest for novel therapeutic agents with improved efficacy and specificity is a central challenge in modern drug discovery. The compound this compound presents a compelling structural architecture that suggests a plausible and potent biological mechanism. While no direct biological activity data for this specific molecule is currently published, a systematic deconstruction of its structure allows for the formulation of a strong guiding hypothesis.

-

Structural Rationale: The molecule is composed of two key moieties:

-

A 2,4-Difluorophenyl Group: The incorporation of fluorine, particularly in a difluorophenyl arrangement, is a well-established strategy in medicinal chemistry. Fluorination can enhance metabolic stability, binding affinity, and membrane permeability.[1][2] Compounds containing this moiety are prevalent in various drug classes, including potent kinase inhibitors.[3][4]

-

A 4-(Chloromethyl)benzoyl Group: The chloromethyl group is a classic electrophilic "warhead."[5] It functions as a latent alkylating agent, capable of forming a stable covalent bond with nucleophilic amino acid residues (e.g., Cysteine, Lysine, Histidine) within a protein's binding pocket.[6][7][8] This mechanism is the foundation for many highly effective anticancer drugs.[6][7][9]

-

-

Core Hypothesis: We hypothesize that This compound acts as a Targeted Covalent Inhibitor (TCI) . The 2,4-difluorophenyl portion of the molecule likely serves as the "affinity component," guiding the compound to a specific protein target through non-covalent interactions.[10] Once optimally positioned, the reactive chloromethyl group forms an irreversible covalent bond with a nearby nucleophilic residue, leading to sustained and potent inhibition of the target protein's function.[10][11] This mechanism of action suggests a high potential for anticancer activity, as alkylating agents are a cornerstone of chemotherapy.[8]

This guide provides a rigorous, multi-phased research plan to systematically test this hypothesis and fully characterize the compound's biological potential.

Phase 1: Initial Profiling - In Silico and Physicochemical Characterization

The initial phase focuses on predictive modeling and fundamental characterization to guide subsequent experimental work, ensuring a resource-efficient approach.

Causality Behind Experimental Choices

Before committing to costly and time-consuming wet lab experiments, in silico tools provide a critical first pass to assess the compound's drug-like properties and predict potential protein targets. This "fail early, fail cheap" strategy helps to prioritize compounds with a higher probability of success. Physicochemical analysis confirms the compound's identity, purity, and solubility—prerequisites for reliable biological data.

Experimental Protocols

-

In Silico Target Prediction:

-

Method: Utilize reverse docking and pharmacophore modeling software (e.g., PharmMapper, SuperPred) to screen the compound against a comprehensive database of known protein structures.

-

Procedure:

-

Generate a 3D conformer of this compound.

-

Submit the structure to the prediction server.

-

Analyze the output, which typically includes a ranked list of potential protein targets based on binding affinity scores and structural fit.

-

Prioritize targets that are known to be involved in disease pathways, particularly cancer, and possess a potentially targetable nucleophilic residue near the predicted binding site.

-

-

-

ADMET Prediction:

-

Method: Employ computational models (e.g., SwissADME, pkCSM) to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound.

-

Procedure:

-

Input the compound's structure (SMILES format) into the web-based tool.

-

Evaluate key parameters such as Lipinski's Rule of Five compliance, predicted aqueous solubility, blood-brain barrier permeability, cytochrome P450 inhibition, and potential toxicity flags (e.g., mutagenicity).

-

-

-

Physicochemical Analysis:

-

Method: Confirm the identity, purity, and solubility of the synthesized compound.

-

Procedure:

-

Identity Confirmation: Use Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) and High-Resolution Mass Spectrometry (HRMS).

-

Purity Assessment: Use High-Performance Liquid Chromatography (HPLC) to ensure purity is >95%.

-

Solubility Determination: Measure the compound's solubility in relevant biological buffers (e.g., PBS) and organic solvents (e.g., DMSO) using standard protocols.

-

-

Workflow Visualization

Caption: Phase 1 Workflow: Initial computational and physical assessment.

Phase 2: In Vitro Biological Screening for Cytotoxic Activity

With favorable in silico and physicochemical profiles, the next logical step is to assess the compound's biological effect in a relevant disease model. Given the hypothesis of an alkylating mechanism, a broad screening against cancer cell lines is the most direct way to test for cytotoxic or anti-proliferative activity.

Causality Behind Experimental Choices

An anti-proliferative assay, such as the MTT or CellTiter-Glo® assay, is a robust, high-throughput method to determine if the compound has a cytotoxic effect on cancer cells. Using a diverse panel of cell lines (e.g., the NCI-60 panel or a custom panel representing different cancer types like breast, lung, and colon) is crucial. This approach not only confirms activity but can also reveal initial clues about selectivity; for instance, if the compound is more potent against certain cancer types, it may suggest a target that is overexpressed or critical in those specific malignancies.

Experimental Protocol: Cell Viability Assay (MTT)

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against a panel of human cancer cell lines.

-

Materials:

-

Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]).

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

96-well cell culture plates.

-

This compound stock solution (e.g., 10 mM in DMSO).

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

-

Solubilization solution (e.g., acidified isopropanol).

-

Microplate reader.

-

-

Step-by-Step Methodology:

-

Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

-

Compound Treatment: Prepare a serial dilution of the compound in culture medium. The final concentrations should typically range from 0.01 µM to 100 µM. Remove the old medium from the plates and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (DMSO) and untreated control wells.

-

Incubation: Incubate the plates for 72 hours.

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

-

Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

-

Data Presentation

Quantitative results should be summarized in a clear, tabular format.

| Cell Line | Cancer Type | Hypothetical IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | 8.5 |

| A549 | Lung Carcinoma | 5.2 |

| HCT116 | Colorectal Carcinoma | 12.1 |

| PC-3 | Prostate Adenocarcinoma | 6.8 |

| U-87 MG | Glioblastoma | > 100 |

Table 1: Hypothetical cytotoxic activity of this compound across various cancer cell lines.

Phase 3: Mechanism of Action (MoA) Elucidation

If Phase 2 confirms cytotoxic activity, the critical next step is to validate the core hypothesis: does the compound act as a covalent inhibitor? This phase involves sophisticated techniques to confirm covalent binding and identify the specific protein target(s).

Causality Behind Experimental Choices

The MoA elucidation is a two-step process: first, confirm the type of interaction (covalent), and second, identify the partner in that interaction (the target protein).

-

Confirming Covalent Binding: Intact protein mass spectrometry is the gold standard for directly observing covalent modification.[12][13][14] An increase in the protein's mass corresponding to the mass of the compound (minus any leaving group) provides definitive evidence of a covalent bond.[12]

-

Identifying the Covalent Target: Once covalent binding is confirmed in principle, identifying the specific target(s) within the complex cellular proteome is essential. Activity-Based Protein Profiling (ABPP) is a powerful chemical proteomics strategy for this purpose.[15][16][17][18] ABPP uses chemical probes to map the functional state of enzymes and can be adapted to competitively identify the targets of a small molecule inhibitor.[16][18]

Experimental Protocols

-

Protocol 1: Intact Protein Mass Spectrometry

-

Objective: To confirm covalent adduction of the compound to a model protein or a predicted target.

-

Procedure:

-

Incubate a purified protein (e.g., a candidate kinase from in silico screening) with a molar excess of the compound.

-

After incubation, remove unbound compound using a desalting column.

-

Analyze the protein sample using Electrospray Ionization Mass Spectrometry (ESI-MS).

-

Compare the resulting mass spectrum to that of the untreated protein. A mass shift equal to the molecular weight of the compound fragment that binds covalently confirms the interaction.[19][20][21]

-

-

-

Protocol 2: Target Identification via Competitive ABPP

-

Objective: To identify the protein target(s) of the compound in a complex biological sample (e.g., cell lysate).

-

Procedure:

-

Lysate Preparation: Prepare proteomes from cancer cells sensitive to the compound.

-

Competitive Incubation: Pre-incubate aliquots of the lysate with varying concentrations of this compound.

-

Probe Labeling: Add a broad-spectrum covalent probe that targets the same class of amino acid residues as the compound is hypothesized to (e.g., a cysteine-reactive iodoacetamide-alkyne probe). This probe will label all accessible sites not already blocked by the test compound.

-

Click Chemistry: Use click chemistry to attach a reporter tag (e.g., biotin) to the alkyne-modified probe.

-

Enrichment & Digestion: Enrich the biotin-labeled proteins using streptavidin beads, wash away non-labeled proteins, and perform on-bead tryptic digestion.

-

LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the labeled proteins.

-

Data Analysis: Proteins whose probe labeling is significantly reduced in the presence of the test compound are identified as its potential targets.

-

-

Workflow Visualization

Caption: Phase 3 Workflow: Confirming the covalent mechanism and identifying targets.

Phase 4: Target Validation and Pathway Analysis

Identifying a target is a major milestone, but it is not the endpoint. It is crucial to validate that the engagement of this specific target by the compound is responsible for the observed cellular phenotype (i.e., cytotoxicity).

Causality Behind Experimental Choices

Target validation links the molecular interaction to the biological outcome. Western Blotting is a fundamental technique to probe the activity of signaling pathways. If the identified target is a kinase, for example, treating cells with the compound should lead to a decrease in the phosphorylation of that kinase's known downstream substrates. This demonstrates that the compound not only binds its target but also functionally inhibits it within the cellular context, thereby disrupting the signaling pathway and leading to cell death.

Experimental Protocol: Western Blotting for Pathway Analysis

-

Objective: To determine if the compound inhibits the signaling pathway downstream of the identified target protein (e.g., a protein kinase).

-

Procedure:

-

Cell Treatment: Treat sensitive cancer cells with the compound at its IC50 and 2x IC50 concentrations for a defined period (e.g., 6, 12, or 24 hours).

-

Protein Extraction: Lyse the cells and quantify the total protein concentration.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the phosphorylated form of a known substrate of the target kinase (e.g., anti-phospho-AKT).

-

Incubate with a corresponding primary antibody for the total amount of the substrate protein (e.g., anti-total-AKT) as a loading control.

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: A decrease in the phosphorylated substrate signal (relative to the total substrate) in compound-treated cells compared to controls indicates successful target inhibition.

-

Signaling Pathway Visualization

Caption: Hypothetical inhibition of a pro-survival kinase pathway.

Discussion and Future Directions

This guide presents a structured and scientifically rigorous framework for evaluating the biological potential of this compound. The proposed workflow, progressing from in silico prediction to in vitro screening and mechanistic elucidation, provides a clear path to validate the central hypothesis of the compound acting as a targeted covalent inhibitor.

-

Potential Challenges: Key challenges include potential off-target reactivity of the chloromethyl group, which could lead to toxicity.[5] Glutathione conjugation assays can be employed to assess this liability.[5] Furthermore, the development of drug resistance, for instance through mutations in the target protein's binding site or upregulation of DNA repair mechanisms, is a common hurdle for alkylating agents.[7]

-

Future Directions: Should the compound prove to be a potent and selective inhibitor of a validated cancer target, future work would involve:

-

Lead Optimization: Synthesizing analogues to improve potency, selectivity, and ADMET properties.

-

In Vivo Efficacy Studies: Evaluating the compound's anti-tumor activity in animal models, such as patient-derived xenografts (PDXs).

-

Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Determining the compound's behavior in a living system to establish a safe and effective dosing regimen.

-

By following this comprehensive guide, researchers can efficiently and thoroughly investigate the therapeutic potential of this promising chemical entity.

References

-

How Do Alkylating Agents Work? Mechanism, Uses, and Side Effects Explained. (n.d.). Liv Hospital. Retrieved January 21, 2026, from [Link]

-

Nonomiya, J., Li, K., & Mulvihill, M. M. (2023). Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identification. Analytical Chemistry, 95(9), 4273–4281. [Link]

-

Activity-based protein profiling for drug discovery. (n.d.). Leiden University. Retrieved January 21, 2026, from [Link]

-

Alkylating antineoplastic agent. (2023, December 19). In Wikipedia. Retrieved January 21, 2026, from [Link]

-

Mechanism of action of alkylating agents. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

- Sharma, S., & Sharma, A. K. (2007). Alkylating agents and cancer therapy.

-

Activity-Based Protein Profiling: Discovering Novel Therapeutic Strategies for Disease. (2015, November 30). National Institutes of Health. Retrieved January 21, 2026, from [Link]

-

Yang, Y., & Liu, Y. (2018). Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers in Chemistry, 6, 108. [Link]

-

Alkylating agent. (n.d.). In Britannica. Retrieved January 21, 2026, from [Link]

-

Gersch, M., & Kley, J. (2022). Chemoproteomic methods for covalent drug discovery. RSC Chemical Biology, 3(1), 17-29. [Link]

-

Krysiak, J., & Breinbauer, R. (2012). Activity-based protein profiling for natural product target discovery. Topics in Current Chemistry, 324, 43-84. [Link]

-

Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery. (n.d.). Peak Proteins. Retrieved January 21, 2026, from [Link]

-

Design and Synthesis of Covalent Inhibitors of FabA. (2023). ACS Omega. Retrieved January 21, 2026, from [Link]

-

Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identification. (2023). ACS Publications. Retrieved January 21, 2026, from [Link]

-

Design and Synthesis of Covalent Inhibitors of FabA. (2023). National Institutes of Health. Retrieved January 21, 2026, from [Link]

-

Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identification. (2023). Semantic Scholar. Retrieved January 21, 2026, from [Link]

-

Structure-Based Design and Synthesis of Covalent Inhibitors for Deubiquitinase and Acetyltransferase ChlaDUB1 of Chlamydia trachomatis. (2024). ACS Publications. Retrieved January 21, 2026, from [Link]

-

Targeted Covalent Inhibitor Synthesis. (2025). YouTube. Retrieved January 21, 2026, from [Link]

-

Discovery of Covalent Inhibitors Targeting the Transcriptional Enhanced Associate Domain Central Pocket. (2020). National Institutes of Health. Retrieved January 21, 2026, from [Link]

-

Covalent Labeling with Diethylpyrocarbonate for Studying Protein Higher-Order Structure by Mass Spectrometry. (2021). JoVE. Retrieved January 21, 2026, from [Link]

-

Tang, T., Luo, J., Zhang, D., Lu, Y., Liao, W., & Zhang, J. (2025). Innovative design and potential applications of covalent strategy in drug discovery. European Journal of Medicinal Chemistry, 284, 117202. [Link]

-

Technologies for Direct Detection of Covalent Protein–Drug Adducts. (n.d.). National Institutes of Health. Retrieved January 21, 2026, from [Link]

-

Covalent Inhibitors. (2023, January 19). Cambridge MedChem Consulting. Retrieved January 21, 2026, from [Link]

-

Discovery of Covalent Inhibitors Targeting the Transcriptional Enhanced Associate Domain Central Pocket. (2020). ACS Publications. Retrieved January 21, 2026, from [Link]

-

Using Covalent Labeling and Mass Spectrometry to Study Protein Binding Sites of Amyloid Inhibiting Molecules. (n.d.). National Institutes of Health. Retrieved January 21, 2026, from [Link]

-

Extended Applications of Small-Molecule Covalent Inhibitors toward Novel Therapeutic Targets. (2022). National Institutes of Health. Retrieved January 21, 2026, from [Link]

-

Current Experimental Methods for Characterizing Protein–Protein Interactions. (n.d.). National Institutes of Health. Retrieved January 21, 2026, from [Link]

-

Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. (2025). National Institutes of Health. Retrieved January 21, 2026, from [Link]

-

Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry. (2009). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Li, Y., et al. (2017). Discovery, mechanism and metabolism studies of 2,3-difluorophenyl-linker-containing PARP1 inhibitors with enhanced in vivo efficacy for cancer therapy. European Journal of Medicinal Chemistry, 143, 1029-1049. [Link]

-

Examples of difluoromethyl use in kinase inhibitors. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

N-(2,4-Difluorophenyl)-2-fluorobenzamide. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

-

Fluorinated compounds present opportunities for drug discovery. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective Aurora Kinase B Inhibitor. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

On Safety Aspects of a Methyl Group in Drug Design. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. (2024). National Institutes of Health. Retrieved January 21, 2026, from [Link]

-

Zafrani, Y. (2024). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. Israel Journal of Chemistry. [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (n.d.). National Institutes of Health. Retrieved January 21, 2026, from [Link]

-

Organic Carbamates in Drug Design and Medicinal Chemistry. (2015). ACS Publications. Retrieved January 21, 2026, from [Link]

-

A Ligand-Based Drug Design. (n.d.). National Institutes of Health. Retrieved January 21, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Covalent Inhibitors | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 6. How Do Alkylating Agents Work? Mechanism, Uses, and Side Effects Explained [int.livhospital.com]

- 7. Alkylating antineoplastic agent - Wikipedia [en.wikipedia.org]

- 8. Alkylating agent | Cancer Treatment, DNA Damage & Mutagenesis | Britannica [britannica.com]

- 9. tandfonline.com [tandfonline.com]

- 10. youtube.com [youtube.com]

- 11. Innovative design and potential applications of covalent strategy in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery | Peak Proteins [peakproteins.com]

- 14. Technologies for Direct Detection of Covalent Protein–Drug Adducts - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Activity-based protein profiling for drug discovery - Leiden University [universiteitleiden.nl]

- 16. Activity-Based Protein Profiling: Discovering Novel Therapeutic Strategies for Disease – Berkeley Scientific Journal [bsj.studentorg.berkeley.edu]

- 17. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]

- 18. Activity-Based Protein Profiling (ABPP) Service - Creative Proteomics [iaanalysis.com]

- 19. Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. semanticscholar.org [semanticscholar.org]

Solubility of 2,4-Difluorophenyl 4-(Chloromethyl)Benzoate in organic solvents

An In-depth Technical Guide to the Solubility of 2,4-Difluorophenyl 4-(Chloromethyl)Benzoate in Organic Solvents

Foreword for the Modern Researcher

In the landscape of contemporary drug discovery and materials science, a profound understanding of a compound's physicochemical properties is not merely academic; it is the bedrock of innovation. The solubility of an active pharmaceutical ingredient (API) or a key intermediate, such as this compound, governs its behavior in synthesis, purification, formulation, and ultimately, its bioavailability. This guide is crafted for the discerning researcher, scientist, and drug development professional, offering a blend of theoretical insight and practical, field-tested methodologies. We will delve into the nuanced world of solubility, moving beyond mere data points to an understanding of the underlying molecular interactions that dictate a compound's behavior in various organic solvents. While extensive quantitative solubility data for this compound is not widely published, this guide provides a robust framework for its prediction, experimental determination, and practical application.

Physicochemical Profile of this compound

A thorough analysis of a molecule's structure is the first step in predicting its solubility. This compound (CAS No. 219500-09-1) is a multifaceted molecule with several key structural features that influence its interaction with organic solvents.[1][2]

-

Core Structure: The molecule is an ester, formed from 4-(chloromethyl)benzoic acid and 2,4-difluorophenol. It possesses two aromatic rings, which contribute to its rigidity and potential for π-π stacking interactions.

-

Key Functional Groups:

-

Ester Linkage (-COO-): This group introduces polarity and potential for hydrogen bond acceptance.

-

Difluorophenyl Group: The two fluorine atoms are strongly electronegative, creating localized dipoles and increasing the overall polarity of this part of the molecule. Fluorine can also participate in weak hydrogen bonding.

-

Chloromethyl Group (-CH₂Cl): The chlorine atom is also electronegative, contributing to the molecule's polarity. The benzyl chloride moiety is a reactive functional group, a fact to be considered during prolonged solubility studies at elevated temperatures.

-

Based on these features, we can apply the "like dissolves like" principle to predict its general solubility behavior. The presence of both nonpolar (aromatic rings) and polar (ester, fluoro, and chloro groups) functionalities suggests that this compound will be most soluble in solvents of intermediate polarity. It is unlikely to be highly soluble in very nonpolar solvents like hexanes or very polar, protic solvents like water.

Predicted Solubility Profile: A Qualitative Assessment

In the absence of extensive published quantitative data, a qualitative assessment based on structural analysis and experience with similar molecules is invaluable. The following table summarizes the predicted solubility of this compound in a range of common organic solvents.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar, Aliphatic | n-Hexane, Cyclohexane | Poor | The molecule's polarity from the ester, fluoro, and chloro groups is too high for significant interaction with purely nonpolar solvents. |

| Nonpolar, Aromatic | Toluene, Benzene | Moderate | The aromatic rings of the solute can engage in favorable π-π stacking interactions with the aromatic solvents. |

| Polar, Aprotic | Acetone, Ethyl Acetate | Good to High | These solvents have a good balance of polarity to interact with the ester and halogenated parts of the molecule without the competing hydrogen bonding of protic solvents. Ethyl acetate, being an ester itself, is often an excellent solvent for other esters. |

| Polar, Aprotic (Halogenated) | Dichloromethane (DCM), Chloroform | Good to High | The polarity of these solvents is well-suited to dissolve the solute. DCM is often a good solvent for compounds with chlorinated moieties. |

| Polar, Protic | Methanol, Ethanol | Moderate to Low | While the ester can act as a hydrogen bond acceptor, the overall molecule is quite large and lacks strong hydrogen bond donating capabilities, limiting its solubility in alcohols. Solubility is expected to decrease with increasing chain length of the alcohol (e.g., isopropanol). |

| Highly Polar, Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These solvents are powerful, highly polar solvents capable of dissolving a wide range of organic compounds. |

Experimental Determination of Solubility: A Step-by-Step Protocol

The following protocol provides a robust method for the experimental determination of the solubility of this compound. This protocol is designed to be self-validating and can be adapted for various solvents and temperatures.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (e.g., 4 mL)

-

Magnetic stirrer and stir bars

-

Temperature-controlled shaker or water bath

-

Syringe filters (0.22 µm, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the experimental workflow for determining the solubility of the target compound.

Caption: Experimental workflow for solubility determination.

Detailed Protocol

-

Preparation of Stock Solutions for Calibration:

-

Accurately prepare a stock solution of this compound in a suitable solvent (one in which it is freely soluble, e.g., acetonitrile or a solvent from the study).

-

From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range.

-

-

Sample Preparation and Equilibration:

-

To a series of vials, add an excess amount of this compound (enough to ensure a saturated solution with undissolved solid remaining).

-

Accurately add a known volume (e.g., 2.0 mL) of the desired organic solvent to each vial.

-

Seal the vials tightly and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-